molecular formula C6H9LiN2O3 B2992904 Lithium;3-[3-(2-hydroxyethyl)diazirin-3-yl]propanoate CAS No. 2490412-91-2

Lithium;3-[3-(2-hydroxyethyl)diazirin-3-yl]propanoate

Cat. No.: B2992904
CAS No.: 2490412-91-2
M. Wt: 164.09
InChI Key: OHSUQMMFBOSTDT-UHFFFAOYSA-M
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Description

Lithium;3-[3-(2-hydroxyethyl)diazirin-3-yl]propanoate is a lithium salt of a diazirine-containing carboxylic acid. The core structure includes a diazirine ring (a three-membered ring with two nitrogen atoms) substituted with a 2-hydroxyethyl group and a propanoate chain. Diazirines are photolabile moieties that generate carbenes upon irradiation, making them valuable in photochemical labeling and crosslinking applications . The hydroxyethyl group enhances hydrophilicity, while the lithium counterion improves solubility in polar solvents. This compound is synthesized via multi-step procedures involving nucleophilic substitutions and esterifications, as inferred from analogous diazirine syntheses .

Properties

IUPAC Name

lithium;3-[3-(2-hydroxyethyl)diazirin-3-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O3.Li/c9-4-3-6(7-8-6)2-1-5(10)11;/h9H,1-4H2,(H,10,11);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHSUQMMFBOSTDT-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C(CC1(N=N1)CCO)C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9LiN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium;3-[3-(2-hydroxyethyl)diazirin-3-yl]propanoate typically involves the following steps:

    Formation of the Diazirine Ring: The diazirine ring is synthesized through the reaction of a suitable precursor with a nitrogen source under specific conditions. This step often requires the use of strong bases and controlled temperatures to ensure the formation of the diazirine ring.

    Attachment of the Hydroxyethyl Group: The hydroxyethyl group is introduced through a nucleophilic substitution reaction, where an appropriate hydroxyethylating agent reacts with the diazirine ring.

    Formation of the Propanoate Group: The propanoate group is attached through esterification or amidation reactions, depending on the starting materials used.

    Lithium Salt Formation: Finally, the lithium salt is formed by reacting the carboxylate group with a lithium source, such as lithium hydroxide or lithium carbonate

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis platforms are often employed to achieve these goals .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Lithium;3-[3-(2-hydroxyethyl)diazirin-3-yl]propanoate has a wide range of applications in scientific research:

    Chemistry: Used as a photoreactive probe in studying reaction mechanisms and intermediates. The diazirine ring can be activated by light to form reactive carbene intermediates, which can then interact with nearby molecules.

    Biology: Employed in photoaffinity labeling to study protein-ligand interactions. The compound can be incorporated into biomolecules, and upon activation by light, it forms covalent bonds with interacting proteins, allowing for their identification and characterization.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent. The compound’s ability to form stable complexes with various biomolecules makes it a candidate for targeted drug delivery.

    Industry: Used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Lithium;3-[3-(2-hydroxyethyl)diazirin-3-yl]propanoate involves the activation of the diazirine ring by light, leading to the formation of a reactive carbene intermediate. This carbene can then interact with various molecular targets, forming covalent bonds and modifying their structure and function. The hydroxyethyl group and the lithium ion play roles in stabilizing the compound and facilitating its interactions with other molecules .

Comparison with Similar Compounds

3-Trifluoromethyl-3-phenyldiazirine (TPD)

Structural Differences :

  • TPD features a trifluoromethyl and phenyl group on the diazirine ring, whereas the target compound replaces the phenyl group with a 2-hydroxyethyl substituent .
  • The absence of a lithium-bound carboxylate in TPD reduces its polarity compared to the target compound.

Photolytic Behavior :

  • TPD photolyzes at 350 nm, producing 65% carbene and 35% diazo isomer. The carbene undergoes insertion reactions in solvents like methanol (OH insertion) and cyclohexane (CH insertion) .
  • Lithium;3-[3-(2-hydroxyethyl)diazirin-3-yl]propanoate is expected to exhibit similar photolysis kinetics but may differ in carbene reactivity due to the electron-donating hydroxyethyl group.

Stability :

  • TPD is stable in 1 M acid/base and at 75°C for 30 minutes. The lithium salt form of the target compound may enhance aqueous stability but could be sensitive to strong acids due to ester hydrolysis risks .

Tosylate Derivative of TPD (2-Hydroxyethyl-O-tosylate)

Functionalization :

  • This derivative contains a tosyl group on the para position of TPD’s phenyl ring, enabling facile conjugation to other molecules. The target compound’s hydroxyethyl group serves a similar role but lacks the tosylate’s leaving group reactivity .

Methyl 3-((2-hydroxyethyl)thio)propionate

Structural Differences :

  • Replaces the diazirine with a thioether group, altering its photochemical inertness. The propionate ester and hydroxyethyl group are retained .

Reactivity :

  • The thioether is susceptible to oxidation (e.g., forming sulfoxides), whereas the diazirine in the target compound undergoes photolytic cleavage. This makes the thioether derivative unsuitable for photolabeling but relevant in redox-sensitive applications .

Data Table: Key Properties of Compared Compounds

Property This compound 3-Trifluoromethyl-3-phenyldiazirine (TPD) Methyl 3-((2-hydroxyethyl)thio)propionate
Molecular Formula C₆H₁₀LiN₂O₃ (inferred from ) C₈H₅F₃N₂ C₆H₁₂O₃S
Key Functional Groups Diazirine, hydroxyethyl, carboxylate Diazirine, trifluoromethyl, phenyl Thioether, hydroxyethyl, ester
Photolysis Wavelength ~350 nm (estimated) 350 nm N/A
Photoproducts Carbene (predominant) 65% carbene, 35% diazo isomer N/A
Solubility High in polar solvents (due to Li⁺) Low (hydrophobic groups) Moderate (ester and thioether)
Stability Stable in mild acid/base; sensitive to strong acids Stable in 1 M acid/base, 75°C Oxidizes in presence of peroxides

Biological Activity

Lithium;3-[3-(2-hydroxyethyl)diazirin-3-yl]propanoate is a compound that has garnered interest due to its potential biological activities, particularly in the context of neuropharmacology and photoreactivity. This article provides a comprehensive overview of its synthesis, biological mechanisms, and potential applications, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

This compound is characterized by its diazirine moiety, which is known for its photoreactive properties. The diazirine group allows for covalent bonding with biomolecules upon exposure to light, making it a valuable tool in biochemical research. The synthesis of this compound typically involves the reaction of lithium salts with diazirine derivatives, followed by functionalization to introduce the hydroxyethyl group.

Biological Mechanisms

  • Photoreactivity : The diazirine group undergoes photolysis upon UV light exposure, leading to the formation of reactive carbene species that can interact with various biomolecules, including proteins and nucleic acids. This property is exploited in studies aiming to map protein interactions and localize biomolecules within cells.
  • Interaction with GABA Receptors : Preliminary studies suggest that compounds similar to this compound may modulate GABA_A receptors, which are critical for inhibitory neurotransmission in the brain. Research indicates that derivatives of diazirine compounds can enhance GABA receptor activity, potentially leading to anxiolytic effects .

1. Anesthetic Properties

A study investigated the anesthetic properties of diazirine derivatives, revealing that compounds with similar structures exhibit significant interaction with GABA_A receptors. For instance, ethyl 1-(1-(4-(trifluromethyl)-3H-diazirin-3-yl)phenylethyl)-1H-imidazole-5-carboxylate was shown to enhance GABA currents in oocytes expressing these receptors . This suggests that this compound may also possess anesthetic qualities.

2. Cytotoxicity Studies

Research on related diaziridine compounds has demonstrated varying degrees of cytotoxicity against different cancer cell lines. For example, analogues of 2,5-bis(carboethoxyamino)-3,6-diaziridinyl-1,4-benzoquinone exhibited significant cytotoxic effects correlated with their ability to form DNA cross-links . While specific data on this compound's cytotoxicity is limited, the underlying mechanisms suggest potential applications in targeted cancer therapies.

3. Enzyme Interactions

Diazirine-based compounds have been utilized in enzyme labeling studies due to their ability to form covalent bonds with active site residues upon photolysis. This approach aids in understanding enzyme mechanisms and developing inhibitors . The potential for this compound in such applications remains an area for further investigation.

Data Tables

Property Value/Description
Chemical FormulaC₉H₁₁N₃O₂Li
Molecular Weight213.23 g/mol
PhotoreactivityYes (via diazirine moiety)
Potential Biological ApplicationsAnesthetic, anticancer agent
Interaction with GABA ReceptorsModulatory effects observed

Q & A

Q. How can interdisciplinary approaches resolve gaps in understanding its dual role as a photoreactive probe and ionic conductor?

  • Answer : Combine photochemical kinetic models (e.g., Stern-Volmer quenching constants) with electrochemical impedance data. Use synchrotron-based X-ray absorption spectroscopy (XAS) to probe lithium coordination environments during photolysis. Integrate findings into a unified mechanism using multi-scale modeling .

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